

handling and storage procedures for 2-Bromo-5-hydroxybenzonitrile.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzonitrile

Cat. No.: B120245

[Get Quote](#)

Application Notes and Protocols for 2-Bromo-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of **2-Bromo-5-hydroxybenzonitrile** (CAS: 189680-06-6), a versatile intermediate in organic synthesis.^{[1][2]} Given its hazard profile, adherence to these protocols is critical to ensure personnel safety and maintain compound integrity.

Chemical and Physical Properties

2-Bromo-5-hydroxybenzonitrile is a solid organic compound characterized by bromine, hydroxyl, and nitrile functional groups.^[2] These groups confer its reactivity as a building block in the synthesis of pharmaceuticals and other high-value materials.^{[2][3]}

Table 1: Physical and Chemical Properties of **2-Bromo-5-hydroxybenzonitrile**

Property	Value	Source(s)
CAS Number	189680-06-6	[4]
Molecular Formula	C ₇ H ₄ BrNO	[5]
Molecular Weight	198.02 g/mol	[5]
Appearance	White to pale-yellow or yellow-brown solid	[1]
pKa (Predicted)	8.01 ± 0.18	[2]
Boiling Point (Predicted)	321.2 ± 32.0 °C	[2]
Solubility	Soluble in ethanol, ethers, and other organic solvents. Low solubility in water.	[1]

Safety and Hazard Information

This compound is classified as hazardous and potentially cytotoxic.[\[1\]](#) It is toxic if swallowed, inhaled, or comes into contact with skin.[\[4\]](#) It also causes serious skin and eye irritation.[\[4\]](#) All handling and experimental procedures must be conducted with appropriate safety measures in place.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed.	[4]
H312		Harmful in contact with skin.	[6]
H332		Harmful if inhaled.	[6]
H315		Causes skin irritation.	[4]
H319		Causes serious eye irritation.	[4]
H335		May cause respiratory irritation.	[5] [6]
Precautionary	P261	Avoid breathing dust.	[5] [6]
P270		Do not eat, drink or smoke when using this product.	[6]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[6]
P301+P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[6]
P302+P352		IF ON SKIN: Wash with plenty of water.	[6]
P304+P340		IF INHALED: Remove person to fresh air and keep comfortable for breathing.	[6]

	IF IN EYES: Rinse cautiously with water for several minutes.	
P305+P351+P338	Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
P405	Store locked up.	[7]
P501	Dispose of contents/container to an approved waste disposal plant.	[5] [7]

Handling Protocols

Due to its hazardous nature, strict protocols must be followed when handling **2-Bromo-5-hydroxybenzonitrile**.

3.1 Engineering Controls

- Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[\[6\]](#)
- Safety Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[\[8\]](#)

3.2 Personal Protective Equipment (PPE)

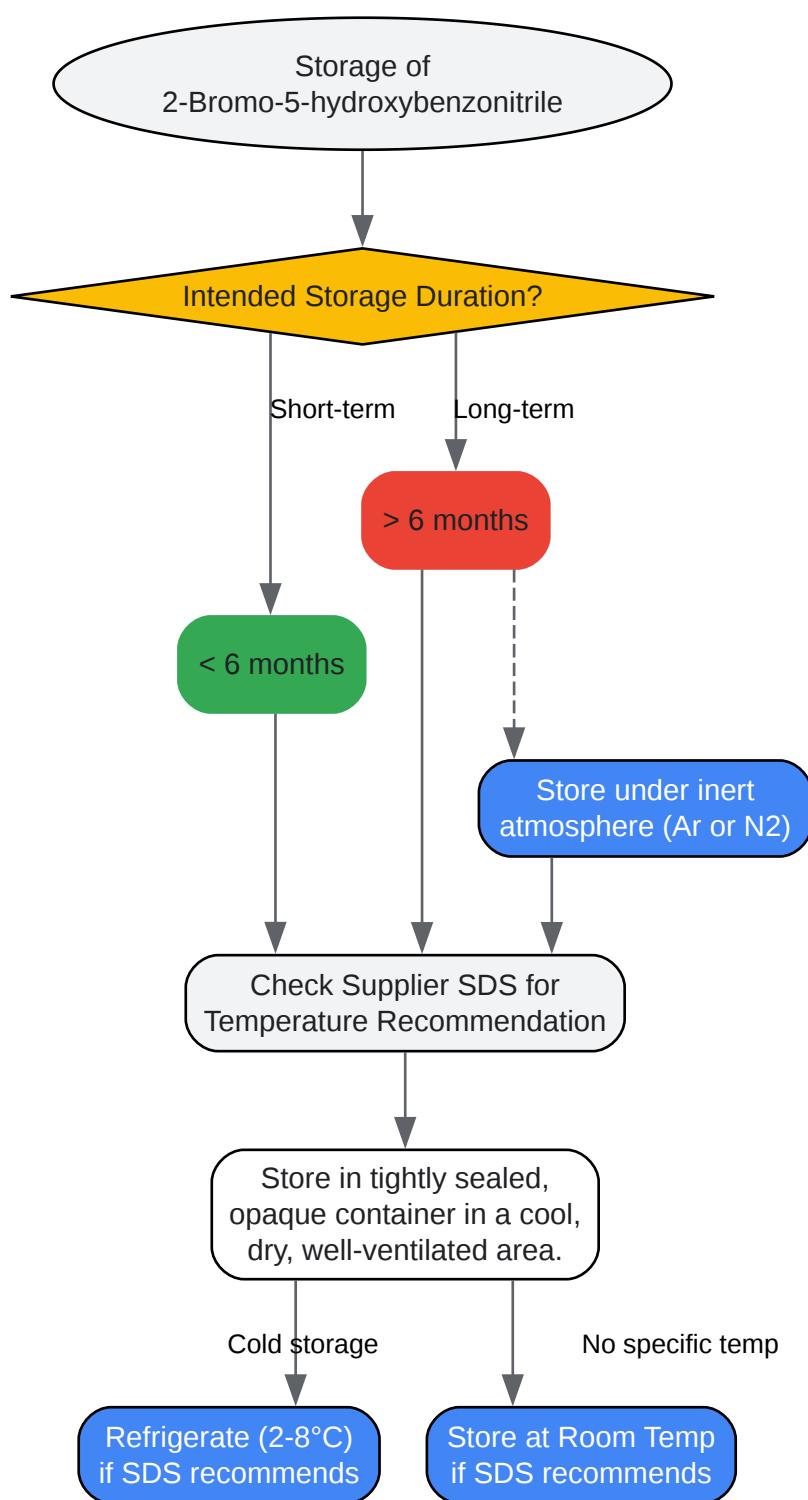
- Gloves: Wear nitrile or other chemically resistant gloves at all times. Change gloves immediately if they become contaminated.[\[6\]](#)
- Eye Protection: Chemical safety goggles are mandatory. For splash hazards, use a full-face shield in addition to goggles.
- Lab Coat: A buttoned lab coat must be worn to protect from skin contact.

- Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required.

3.3 Protocol for Weighing Solid Compound

- Perform all weighing operations within a fume hood or a ventilated balance enclosure.
- Don appropriate PPE (gloves, lab coat, goggles).
- Use a spatula to carefully transfer the solid to a tared weigh boat or container.
- Avoid generating dust. If dust is created, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
- Close the primary container securely immediately after use.
- Clean the spatula and weighing area thoroughly.
- Wash hands after completing the task.[\[6\]](#)

3.4 Protocol for Preparing Solutions


- Conduct the entire procedure within a chemical fume hood.
- Don appropriate PPE.
- Add the weighed **2-Bromo-5-hydroxybenzonitrile** to the desired solvent in an appropriate flask.
- Stir or sonicate the mixture until the solid is fully dissolved.
- Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Storage Procedures

Proper storage is crucial to maintain the stability of **2-Bromo-5-hydroxybenzonitrile** and ensure safety. There are conflicting supplier recommendations for storage temperature (room

temperature vs. refrigerated). Always consult the manufacturer's safety data sheet (SDS) for the specific lot number you are using.

- General Storage: Store in a cool, dry, and well-ventilated area.[1]
- Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.[7]
- Incompatibilities: Store away from strong oxidizing agents, acids, and combustibles.[1][7]
- Light and Air Sensitivity: Some suppliers recommend protecting the compound from light and storing it under an inert atmosphere (e.g., argon or nitrogen).[2][5] For long-term storage, this is highly recommended.

[Click to download full resolution via product page](#)

Caption: Decision tree for storing **2-Bromo-5-hydroxybenzonitrile**.

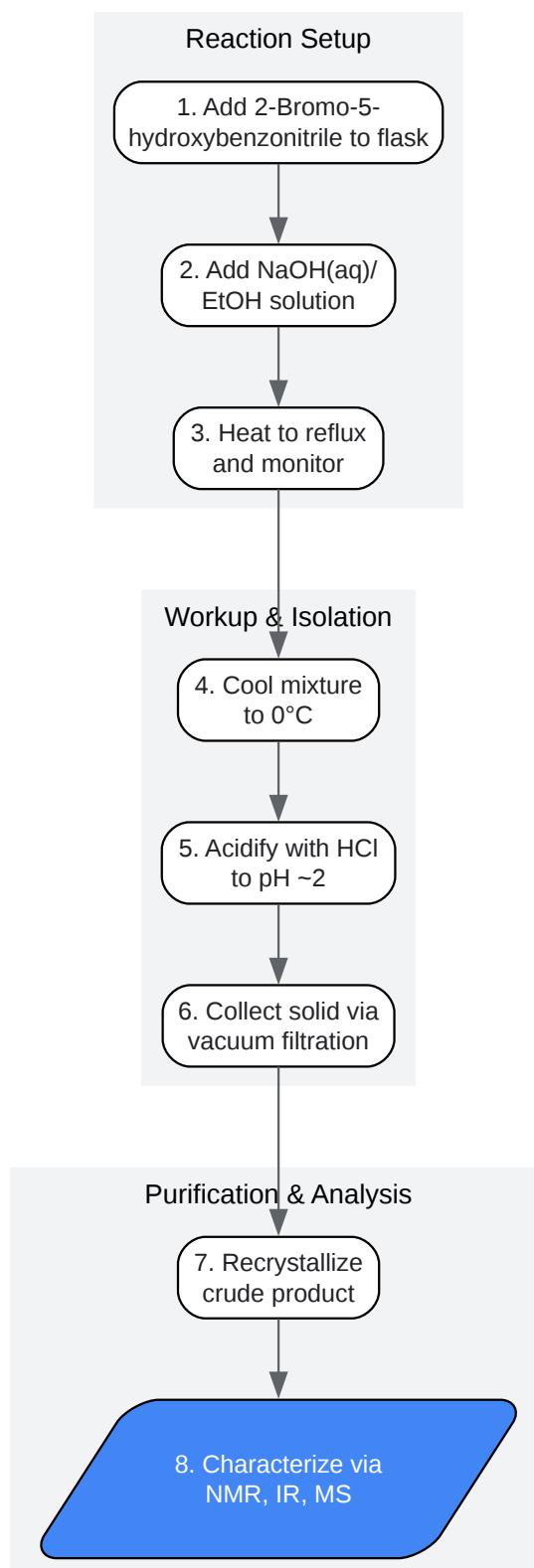
Spill and Waste Disposal Protocol

5.1 Spill Cleanup

- Evacuate: Alert personnel in the immediate area and restrict access.
- Ventilate: Ensure the area is well-ventilated (fume hood).
- Protect: Wear full PPE, including a respirator if the spill is large or generates dust.
- Contain: For solid spills, carefully sweep or vacuum (with HEPA filter) the material and place it into a labeled hazardous waste container. Avoid generating dust.[\[6\]](#)
- Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.

5.2 Waste Disposal

- All waste containing **2-Bromo-5-hydroxybenzonitrile**, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
- Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[\[7\]](#)

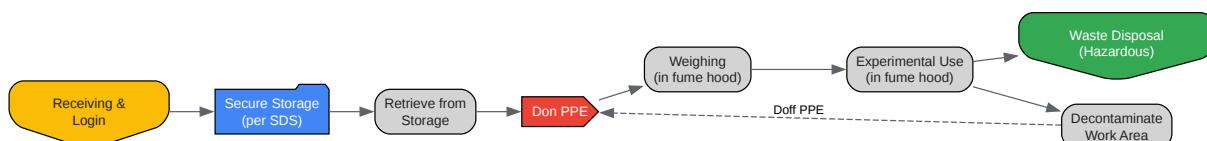

Example Experimental Protocol

This compound is a useful precursor for synthesizing other molecules. For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid via hydrolysis of the nitrile group.[\[5\]](#)

Protocol: Basic Hydrolysis of **2-Bromo-5-hydroxybenzonitrile** This is a general protocol and may require optimization.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add **2-Bromo-5-hydroxybenzonitrile** (1.0 eq).
- Reagent Addition: Add a solution of aqueous sodium hydroxide (e.g., 10% w/v, 5-10 eq) in a mixture of ethanol and water.[\[9\]](#)

- Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS. The hydrolysis of nitriles is often slow.[10][11]
- Workup (Quenching): After the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.
- Acidification: Slowly acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2.[11] This will protonate the carboxylate salt to form the carboxylic acid product, which should precipitate out of the solution.
- Isolation: Collect the solid product by vacuum filtration, washing with cold water.
- Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
- Characterization: Confirm the structure of the resulting 2-bromo-5-hydroxybenzoic acid using techniques like NMR, IR spectroscopy, and mass spectrometry.[3]



[Click to download full resolution via product page](#)

Caption: Workflow for the hydrolysis of **2-Bromo-5-hydroxybenzonitrile**.

General Laboratory Workflow Visualization

The following diagram illustrates the standard workflow for safely handling hazardous chemical reagents like **2-Bromo-5-hydroxybenzonitrile** in a research setting.

[Click to download full resolution via product page](#)

Caption: General laboratory workflow for handling hazardous chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 4. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.se [fishersci.se]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [handling and storage procedures for 2-Bromo-5-hydroxybenzonitrile.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120245#handling-and-storage-procedures-for-2-bromo-5-hydroxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com